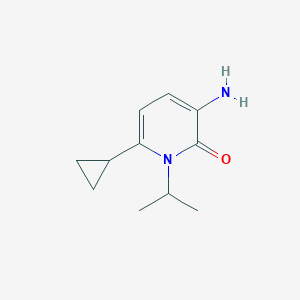
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Substitution: Introduction of the amino group and other substituents through substitution reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as dihydropyridine derivatives.
Substitution: The amino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.
Applications De Recherche Scientifique
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways, such as inhibition or activation of certain enzymes.
Cellular Effects: Inducing cellular responses, such as apoptosis or proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyridines: Other compounds in the dihydropyridine class, such as nifedipine or amlodipine.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, which may have similar steric and electronic properties.
Uniqueness
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one may be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-amino-6-cyclopropyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-10(8-3-4-8)6-5-9(12)11(13)14/h5-8H,3-4,12H2,1-2H3 |
Clé InChI |
QIGVBKCJTKBKKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=C(C1=O)N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)
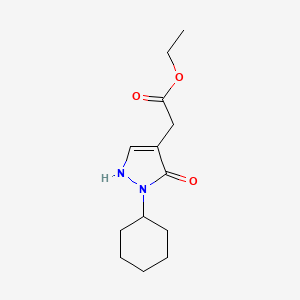
![8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
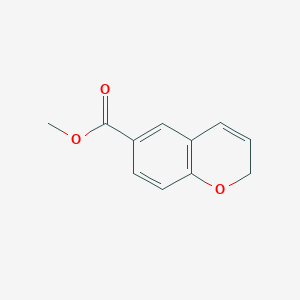
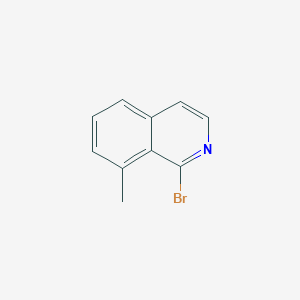
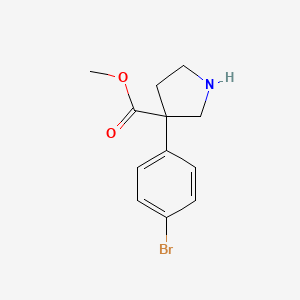
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)

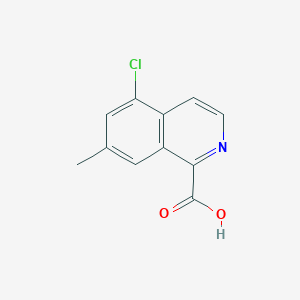
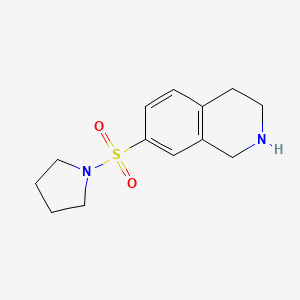
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
